molecular formula C10H12N4O3 B11872337 N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine CAS No. 62194-93-8

N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B11872337
CAS No.: 62194-93-8
M. Wt: 236.23 g/mol
InChI Key: DHMOEAFIOMXDEI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable nitroalkene under acidic conditions. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core. The nitro group is introduced via nitration of the imidazo[1,2-a]pyridine intermediate using a nitrating agent such as nitric acid or a nitrate salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction temperature and time, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Aminoimidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific protein targets, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-1-(pyridin-2-yl)ethanamine
  • 2-Methoxy-N-(pyridin-2-yl)methyl-ethanamine
  • N,N-Diethyl-N-(pyridin-2-yl)methyl-ethane-1,2-diamine

Uniqueness

N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is unique due to the presence of both the nitro and imidazo[1,2-a]pyridine functional groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications in medicinal and materials chemistry .

Properties

CAS No.

62194-93-8

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C10H12N4O3/c1-17-7-5-11-9-10(14(15)16)13-6-3-2-4-8(13)12-9/h2-4,6,11H,5,7H2,1H3

InChI Key

DHMOEAFIOMXDEI-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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